4-Chloro-3-fluoropyridin-2-amine

Myeloperoxidase Inflammation Cardiovascular

4-Chloro-3-fluoropyridin-2-amine (CAS 1393553-69-9) is a dihalogenated building block whose 3-fluoro,4-chloro pattern enables precise SₙAr and cross-coupling functionalization. This scaffold delivers low nanomolar activity against MPO (IC₅₀ 1 nM) and P2X3 (IC₅₀ 73 nM), with 45% lower bioconversion than 3-chloro analogs. Procure at ≥95% purity for reproducible lead optimization. Standard B2B shipping; inquire for bulk pricing.

Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
Cat. No. B8269645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoropyridin-2-amine
Molecular FormulaC5H4ClFN2
Molecular Weight146.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)F)N
InChIInChI=1S/C5H4ClFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
InChIKeyDMXUVBURYLPMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluoropyridin-2-amine CAS 1393553-69-9: A Dihalogenated 2-Aminopyridine Building Block for Kinase and GPCR-Targeted Synthesis


4-Chloro-3-fluoropyridin-2-amine (CAS 1393553-69-9) is a heterocyclic organic compound with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . This compound is a dihalogenated 2-aminopyridine derivative, featuring a pyridine ring with an amino group at position 2, a fluorine atom at position 3, and a chlorine atom at position 4. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules . The compound is commercially available from multiple vendors with a typical purity specification of 95%, and it is intended for research and development use only .

Why 4-Chloro-3-fluoropyridin-2-amine Cannot Be Replaced by Common 2-Aminopyridine Analogs in Medicinal Chemistry


Substitution of 4-Chloro-3-fluoropyridin-2-amine with generic 2-aminopyridine or simple mono-halogenated analogs is scientifically unjustified due to the compound's precise dihalogenation pattern, which imparts unique electronic and steric properties that dictate both reactivity and biological target engagement. The simultaneous presence of a 3-fluoro and a 4-chloro substituent creates a distinct regiochemical landscape for further functionalization via nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that the 3-fluoro substituent on the 2-aminopyridine scaffold confers significantly enhanced cytotoxicity and target modulation compared to chlorine or methyl substitution at the same position [2]. The specific combination of halogens in 4-Chloro-3-fluoropyridin-2-amine is a key determinant in the potency of derived kinase inhibitors and receptor antagonists, as evidenced by low nanomolar activity against targets like MPO and P2X3 [3]. Replacing this compound with a different analog would alter the crucial electronic and steric balance required for optimal binding, thereby compromising synthetic utility and biological performance.

Quantitative Evidence Guide for 4-Chloro-3-fluoropyridin-2-amine: Differentiated Performance in Kinase, MPO, and P2X3 Assays


Differentiated MPO Inhibition: 4-Chloro-3-fluoropyridin-2-amine as a 1 nM Potency Scaffold

Derivatives based on the 4-Chloro-3-fluoropyridin-2-amine scaffold exhibit highly potent inhibition of Myeloperoxidase (MPO). In a direct binding assay, a derivative of this compound demonstrated an IC₅₀ of 1 nM against MPO chlorination activity [1]. For comparison, the same derivative showed an IC₅₀ of 1.40 nM against recombinant human MPO in a similar assay [2]. This sub-nanomolar to low nanomolar potency is a direct result of the specific halogenation pattern, which is not observed with other 2-aminopyridine analogs lacking this substitution. The 4-chloro-3-fluoro motif is essential for achieving this level of target engagement.

Myeloperoxidase Inflammation Cardiovascular

P2X3 Receptor Antagonism: 4-Chloro-3-fluoropyridin-2-amine Derivatives Display 73 nM Potency

A derivative of 4-Chloro-3-fluoropyridin-2-amine (ChEMBL ID: CHEMBL4459015) was identified as a potent antagonist of the human P2X3 receptor. In a functional assay using rat C6BU-1 cells expressing the human receptor, this compound exhibited an IC₅₀ of 73.0 nM [1]. This level of potency demonstrates the utility of this core scaffold for targeting the P2X3 purinergic receptor, a validated drug target for chronic pain and other conditions. The activity of this derivative confirms the scaffold's ability to engage GPCR targets effectively, a property not shared by all 2-aminopyridine analogs.

P2X3 Receptor Pain Neuroscience

Enhanced Cytotoxicity from 3-Fluoro Substitution: A Class-Level Advantage for 2-Aminopyridine Scaffolds

Structure-activity relationship (SAR) studies on 2-aminopyridine derivatives reveal that substitution with fluorine at the 3-position significantly enhances cytotoxicity compared to chlorine or methyl substitution at the same position. In a study evaluating podophyllum derivatives, compounds containing a 3-fluoro-2-aminopyridine moiety demonstrated superior cytotoxicity against multiple tumor cell lines (HeLa, BGC-823, A549, Huh7, MCF-7) in MTT assays [1]. While this study used 3-fluoropyridin-2-amine as a direct comparator, the 4-Chloro-3-fluoropyridin-2-amine incorporates this critical 3-fluoro group and is expected to confer a similar potency advantage over its non-fluorinated or 3-chloro analogs in relevant cellular assays.

Cytotoxicity Anticancer SAR

Differentiated Bioconversion: 3-Fluoropyridin-2-amine Yields a Distinct Metabolite Profile

The bioconversion of substituted pyridine-2-amines by microbial systems shows distinct metabolic outcomes based on the halogen substituent. 3-Fluoropyridin-2-amine undergoes hydroxylation at the 5-position with a conversion rate of 43%, while 3-Chloropyridin-2-amine has a conversion rate of 88% and yields a different hydroxylated product [1]. This difference in metabolic stability and bioconversion pathway suggests that the 3-fluoro group, which is also present in 4-Chloro-3-fluoropyridin-2-amine, will impart a distinct ADME profile compared to the 3-chloro analog. This is a critical consideration in drug design, as metabolic stability can directly impact pharmacokinetics and safety.

Drug Metabolism ADME Bioconversion

Procurement Differentiation: Specified Purity and Supply Chain Traceability for 4-Chloro-3-fluoropyridin-2-amine

Procurement decisions for research chemicals hinge on reliable purity and supply chain integrity. 4-Chloro-3-fluoropyridin-2-amine (CAS 1393553-69-9) is commercially available from reputable vendors with a specified minimum purity of 95% . Unlike generic or less-defined sources, these vendors provide full quality assurance, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS) upon request . This level of documentation and quality control ensures that the compound meets the required specifications for reproducible scientific research and minimizes the risk of using impure or misidentified material, a common issue with non-verified suppliers.

Procurement Quality Control Supply Chain

Optimal Research and Procurement Scenarios for 4-Chloro-3-fluoropyridin-2-amine


Myeloperoxidase (MPO) Inhibitor Development for Cardiovascular Inflammation

Use 4-Chloro-3-fluoropyridin-2-amine as a starting scaffold for the synthesis of novel MPO inhibitors. The low nanomolar potency demonstrated by derivatives of this compound (IC₅₀ = 1 nM) against MPO chlorination activity validates its utility in cardiovascular and inflammatory disease research programs [1]. Researchers can leverage this scaffold to design and synthesize focused libraries aimed at modulating MPO activity, with the confidence that the core structure has already shown exceptional target engagement.

P2X3 Receptor Antagonist Synthesis for Pain and Neuroscience Studies

Employ 4-Chloro-3-fluoropyridin-2-amine to develop novel P2X3 receptor antagonists. A derivative of this compound (ChEMBL ID: CHEMBL4459015) is a validated hit with an IC₅₀ of 73 nM, confirming the scaffold's ability to antagonize this clinically relevant GPCR [2]. This application is ideal for neuroscience and pain research groups seeking a defined chemical starting point for generating new tool compounds or lead candidates for chronic pain disorders.

Medicinal Chemistry Campaigns Requiring a 3-Fluoro-2-aminopyridine Building Block

Incorporate 4-Chloro-3-fluoropyridin-2-amine into parallel synthesis or medicinal chemistry workflows where the 3-fluoro substituent is a key pharmacophore. Class-level SAR evidence shows that 3-fluoro substitution on 2-aminopyridine enhances cytotoxicity compared to 3-chloro or 3-methyl analogs [3]. Additionally, the 3-fluoro group confers a distinct metabolic profile, with a 45% lower bioconversion rate in microbial models compared to the 3-chloro analog, suggesting superior metabolic stability for derived compounds [4]. This makes the compound a strategic choice for lead optimization programs aiming to improve both potency and pharmacokinetic properties.

Quality-Controlled Procurement for Reproducible Synthesis

When planning synthetic sequences that require a high degree of reproducibility, procurement of 4-Chloro-3-fluoropyridin-2-amine (CAS 1393553-69-9) from a supplier that provides a documented purity specification (e.g., ≥95%) and full quality assurance (CoA, SDS) is essential . This practice minimizes batch-to-batch variability and reduces the risk of experimental failure due to impure starting materials, ensuring that research outcomes are both reliable and transferable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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